N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKWLMESZYOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Core
The 1,2,4-triazole ring is synthesized via cyclization of hydrazine derivatives with carbon disulfide or thiourea analogs. A common approach involves reacting benzylhydrazine with carbon disulfide in alkaline conditions to form a 1,2,4-triazole-3-thiol intermediate. Alternative methods employ 3-amino-1,2,4-triazole precursors functionalized with propargyl groups, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents.
Introduction of Benzyl and Benzylsulfanyl Groups
The triazole core undergoes sequential alkylation to introduce benzyl and benzylsulfanyl groups.
Benzylation at Position 4
Coupling with 4-Methoxybenzamide
The final step involves coupling the triazole intermediate with 4-methoxybenzoyl chloride via an amide bond.
Optimization and Reaction Conditions
Key parameters influencing yield and purity include solvent choice, stoichiometry, and catalysis.
Solvent Effects
Catalytic Enhancements
- Copper sulfate/sodium ascorbate systems improve regioselectivity in triazole formation.
- KI catalyzes alkylation reactions by stabilizing transition states.
Table 1. Comparative Analysis of Synthesis Steps
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole cyclization | Benzylhydrazine, CS₂ | Ethanol | 80°C | 65 |
| Benzylation | Benzyl chloride, K₂CO₃ | DMF | 60°C | 75 |
| Benzylsulfanyl addition | Benzyl mercaptan, I₂ | THF | 25°C | 78 |
| Amide coupling | 4-Methoxybenzoyl chloride | DCM | 0–25°C | 85 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Troubleshooting
Byproduct Formation
Applications and Derivatives
While the primary focus is synthesis, structural analogs of this compound exhibit antifungal activity against Candida glabrata (MIC = 0.97 μg/mL). Derivatives with modified benzyl groups or alternative acyl chains are under investigation for enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the substituents introduced.
Scientific Research Applications
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole core, which influence physicochemical properties and biological interactions. Key examples include:
Key Observations :
- Electron-Donating vs.
- Tautomerism : Unlike compounds with sulfanylidene groups (e.g., ), the target compound’s benzylsulfanyl substituent likely stabilizes the thione tautomer, as evidenced by IR data in similar structures .
- Steric Effects: Bulkier substituents (e.g., bromophenoxy in ) may hinder molecular flexibility, affecting binding to biological targets.
Divergent Approaches :
Biological Activity
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound suggests possible interactions with biological targets, leading to various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested on various cancer cell lines. The results showed that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.
A comparative study involving several triazole derivatives demonstrated that compounds with similar structural motifs had IC50 values ranging from 2 to 10 µM against lung cancer cell lines such as A549 and HCC827 . This suggests that this compound may possess comparable or superior antitumor efficacy.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a recent investigation reported that triazole derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Triazole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antitumor Efficacy
In a study published in 2021, a series of newly synthesized triazole derivatives were tested for their antitumor activity against human lung cancer cell lines. The compound with a structure closely related to this compound exhibited an IC50 value of 5 µM against the A549 cell line in a 2D assay format. This compound also showed lower toxicity towards normal fibroblast cells (MRC-5), indicating a selective action towards cancer cells .
Case Study 2: Antimicrobial Testing
A different study evaluated the antimicrobial activity of triazole derivatives against various pathogens. The results indicated that compounds with similar functionalities to this compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents .
Q & A
Q. Q. How can isotopic labeling (e.g., C or N) elucidate metabolic pathways?
- Methodological Answer :
- Synthesis of Labeled Analogues : Incorporate C at the methoxy or benzyl group via labeled precursors (e.g., CH3I) .
- LC-MS/MS Metabolite Tracking : Monitor isotopic patterns in hepatocyte incubations to identify phase I/II metabolites .
Data Contradictions & Validation
Q. How to validate conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- ROS Assays : Use DCFH-DA (cell-based) and ORAC (cell-free) assays under identical oxygen tension (5% O2 vs. 21% O2) .
- Thiol Redox State : Measure GSH/GSSG ratios in treated cells to clarify pro-oxidant mechanisms .
Q. Why do X-ray and DFT-calculated bond lengths differ, and how is this reconciled?
- Methodological Answer :
- Thermal Motion Effects : X-ray data include thermal vibration (ADPs), whereas DFT assumes static geometry. Apply TLS refinement in crystallography .
- Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT for solution-phase comparisons .
Biological Activity & Mechanisms
Q. What in vitro models best predict the compound’s in vivo anticancer efficacy?
- Methodological Answer :
- 3D Spheroid Assays : Use HCT116 or MCF-7 spheroids to mimic tumor microenvironments .
- Synergy Testing : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial indices .
Q. How to investigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinome Profiling : Use PamStation12 or KINOMEscan to screen 400+ kinases at 1 µM compound concentration .
- CRISPR-Cas9 Validation : Knock out putative off-target kinases and reassess activity .
Advanced Characterization
Q. What strategies enable chiral resolution if the compound exhibits stereoisomerism?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers .
- Circular Dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
